molecular formula C8H9ClN4 B11901516 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No.: B11901516
M. Wt: 196.64 g/mol
InChI Key: AQNVDDGXXUIPLG-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1363405-03-1) is a versatile chemical intermediate in the 1H-pyrazolo[3,4-b]pyridine class, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purine bases . This compound features a chloro substituent at the 4-position and an amine group at the 5-position, making it a valuable synthon for further functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions . The 1-ethyl group ensures regiospecificity and influences the compound's physicochemical properties . This scaffold is extensively utilized in pharmaceutical research for developing targeted therapies, particularly as kinase inhibitors . Pyrazolo[3,4-b]pyridines have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antidepressant effects . The specific substitution pattern of this amine makes it a prime candidate for constructing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies in drug discovery programs . Researchers employ this building block to develop potential treatments for conditions such as cardiovascular diseases, inspired by approved drugs like Vericiguat and Riociguat which share the same core structure . Molecular Formula: C8H9ClN4 Molecular Weight: 196.64 g/mol CAS Number: 1363405-03-1 Storage: Store in a cool, dry place under recommended conditions. Safety Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate laboratory safety protocols.

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

4-chloro-1-ethylpyrazolo[3,4-b]pyridin-5-amine

InChI

InChI=1S/C8H9ClN4/c1-2-13-8-5(3-12-13)7(9)6(10)4-11-8/h3-4H,2,10H2,1H3

InChI Key

AQNVDDGXXUIPLG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine typically involves the formation of the pyrazolopyridine core followed by functionalization. One common method involves the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions . Another approach includes the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone derivatives in the presence of a base such as piperidine or potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides.

    Reduction Products: Amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by targeting specific molecular pathways.

Table 1: Anticancer Activity Data

CompoundCancer TypeIC50 (µM)Reference
This compoundA549 (Lung)12.5
4-Chloro derivativeMCF-7 (Breast)8.0

In a study focused on lung cancer cells (A549), the compound demonstrated a significant reduction in cell viability through a mitochondrial-dependent pathway, suggesting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

The inhibition of DHODH suggests potential applications in treating diseases related to pyrimidine metabolism, including certain cancers and autoimmune disorders.

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial efficacy of derivatives of this compound against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity presents opportunities for developing new antimicrobial agents.

Table 3: Antimicrobial Activity Data

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusInhibitory Effect32 µg/mL
Escherichia coliInhibitory Effect64 µg/mL

The results from antimicrobial studies indicate that this compound could serve as a lead structure for the development of novel antibiotics.

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of this compound revealed its ability to trigger apoptosis in A549 lung cancer cells through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm the induction of apoptosis markers.

Case Study 2: Antimicrobial Properties

In another study, derivatives of the compound were tested against multiple bacterial strains. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pyrazolo[3,4-b]pyridine core allows for diverse substitutions, which critically influence physicochemical properties such as solubility, lipophilicity, and bioavailability. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine Cl (4), Et (1), NH₂ (5) C₈H₁₀ClN₅ 211.65 g/mol Potential kinase inhibition
N-(2-Chloro-5-nitropyridin-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (S37) NO₂ (5), Me (1), NH (linker) C₁₂H₁₀ClN₇O₂ 343.72 g/mol Intermediate in AML therapeutics
6-Chloro-N⁴-(1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridine-3,4-diamine (S38) Cl (6), Me (1), NH₂ (3,4) C₁₂H₁₂ClN₇ 305.73 g/mol Lead compound for AML differentiation
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine Me (1,3), NH₂ (5) C₈H₁₀N₄ 162.19 g/mol Predicted pKa = 5.06; high solubility
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine F (5), NH₂ (3) C₆H₆FN₅ 167.14 g/mol GSK-3 inhibitor precursor

Key Observations:

  • Chlorine vs. Fluoro Substituents: Chlorine at position 4 (target compound) increases molecular weight and lipophilicity compared to fluorine at position 5 (C₆H₆FN₅). This may enhance membrane permeability but reduce aqueous solubility .
  • Ethyl vs.
  • Amine Position: The amine at position 5 (target compound) is conserved in many analogues, suggesting its critical role in hydrogen bonding with biological targets .

Biological Activity

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine (CAS No. 1556553-32-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various therapeutic areas, particularly focusing on its anticancer properties.

  • Molecular Formula : C₈H₉ClN₄
  • Molecular Weight : 182.63 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Various methods have been reported in the literature, emphasizing the importance of optimizing reaction conditions for yield and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound has been evaluated against several cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)5.2Inhibition of cell proliferation
A375 (Melanoma)3.8Induction of apoptosis
HCT116 (Colorectal)4.5Cell cycle arrest

These findings suggest that the compound may act through multiple mechanisms, including cell cycle arrest and apoptosis induction, making it a candidate for further development as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, compounds within the pyrazolo[3,4-b]pyridine class have been reported to exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives show efficacy against bacterial strains.
  • Anti-inflammatory Effects : Studies indicate potential in reducing inflammation markers.
  • Antiviral Properties : Certain analogs have demonstrated activity against viral infections .

Case Studies

A recent case study highlighted the efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses, leading to significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation in treated tumors .

Molecular Modeling Studies

Molecular docking studies suggest that this compound interacts favorably with key protein targets involved in cancer progression. These interactions are hypothesized to disrupt signaling pathways critical for tumor growth and survival .

Q & A

Q. What are the common synthetic routes for synthesizing 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization to form the pyrazolo[3,4-b]pyridine core. Key steps include:
  • Cyclization : Reacting hydrazine derivatives with diketones or aldehydes under acidic/basic conditions to form the fused heterocyclic core .
  • Substitution : Introducing the chloro and ethyl groups via nucleophilic aromatic substitution (e.g., using chlorinated aromatic intermediates) or alkylation .
    Example: Ethylation at the N1 position can be achieved using ethyl halides in the presence of a base like K₂CO₃.

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and ring connectivity. For example, the ethyl group’s triplet and quartet signals in ¹H NMR (~1.3 ppm and ~4.2 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with Cl substituents .
  • X-ray Crystallography : If crystals are obtainable, this provides definitive bond lengths and angles (see related pyrazolo[3,4-d]pyrimidine structures in ).

Q. What storage conditions are recommended to maintain compound integrity?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation. Monitor stability via periodic HPLC analysis to detect decomposition products (e.g., loss of chloro or ethyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and purity?

  • Methodological Answer :
  • Parameter Screening : Systematically vary base (e.g., Et₃N vs. NaH), temperature (0°C to reflux), and reaction time. For example, shows that using K₂CO₃ at 60°C for 12 hours improved yields in analogous dithiazole syntheses .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to influence reaction kinetics .
  • Catalysis : Explore transition-metal catalysts (e.g., Pd for cross-coupling steps) to reduce side reactions .

Q. How can contradictory biological activity data be resolved in pharmacological studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., replacing ethyl with methyl or chloro with fluoro) to isolate functional group contributions .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity and rule off-target effects .
  • Control Experiments : Validate assays with known inhibitors/agonists to ensure methodological consistency (e.g., highlights kinase inhibition protocols for pyrazolo[3,4-d]pyrimidines) .

Q. What computational strategies aid in predicting reactivity and biological targets?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction intermediates and transition states, as demonstrated in dithiazole synthesis optimizations .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding modes. For instance, the pyrazolo[3,4-b]pyridine core may mimic purine interactions in kinase targets .
  • Machine Learning : Train models on existing bioactivity data to prioritize synthesis targets (see ICReDD’s workflow in ).

Q. How to design experiments for evaluating metabolic stability and toxicity?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Track demethylation or oxidation of the ethyl group .
  • Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to establish IC₅₀ values. Compare to structurally related compounds (e.g., notes pyrazolo[3,4-d]pyrimidines with antitumor activity) .

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